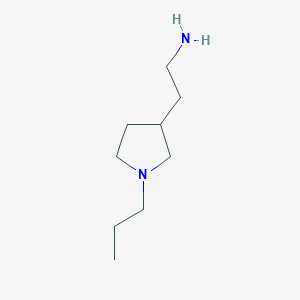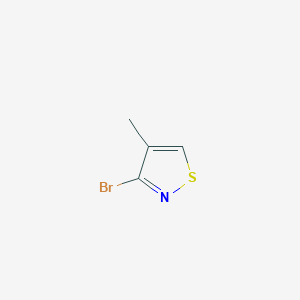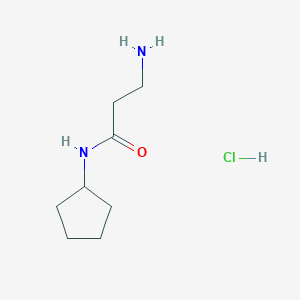![molecular formula C8H10N2O3 B1441114 2-[(2-羟乙基)氨基]烟酸 CAS No. 1220018-27-8](/img/structure/B1441114.png)
2-[(2-羟乙基)氨基]烟酸
描述
2-[(2-Hydroxyethyl)amino]nicotinic acid is a chemical compound with the molecular formula C8H10N2O3 It is a derivative of nicotinic acid, where the carboxyl group is substituted with a 2-hydroxyethylamino group
科学研究应用
2-[(2-Hydroxyethyl)amino]nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
Target of Action
It is known that similar compounds, such as niacin, interact with specific receptors in the human body .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to niacin, which is known to act as a precursor for nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Biochemical Pathways
It can be inferred from the mode of action that this compound likely affects redox reactions and other metabolic processes in the body .
Result of Action
Given its likely role in redox reactions and metabolism, it can be inferred that this compound may have significant effects on cellular energy production and other metabolic processes .
生化分析
Biochemical Properties
2-[(2-Hydroxyethyl)amino]nicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions. The compound’s hydroxyl and amino groups facilitate its binding to NAD, influencing various metabolic pathways . Additionally, 2-[(2-Hydroxyethyl)amino]nicotinic acid can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .
Cellular Effects
The effects of 2-[(2-Hydroxyethyl)amino]nicotinic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress responses and energy metabolism. In certain cell types, 2-[(2-Hydroxyethyl)amino]nicotinic acid can enhance or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-[(2-Hydroxyethyl)amino]nicotinic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as NAD, altering their activity. This binding can result in the inhibition or activation of enzymes involved in critical metabolic processes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes related to cellular stress responses, energy production, and other vital functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Hydroxyethyl)amino]nicotinic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-[(2-Hydroxyethyl)amino]nicotinic acid remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, affecting their function and viability .
Dosage Effects in Animal Models
The effects of 2-[(2-Hydroxyethyl)amino]nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic functions and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-[(2-Hydroxyethyl)amino]nicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of NAD . The compound can influence metabolic flux and metabolite levels, affecting processes such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions highlight the compound’s importance in maintaining cellular energy balance and redox homeostasis.
Transport and Distribution
The transport and distribution of 2-[(2-Hydroxyethyl)amino]nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake and localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity, influencing its overall efficacy in biochemical processes .
Subcellular Localization
2-[(2-Hydroxyethyl)amino]nicotinic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxyethyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Nicotinic acid+2-aminoethanol→2-[(2-Hydroxyethyl)amino]nicotinic acid
Industrial Production Methods: In an industrial setting, the production of 2-[(2-Hydroxyethyl)amino]nicotinic acid may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Types of Reactions:
Oxidation: 2-[(2-Hydroxyethyl)amino]nicotinic acid can undergo oxidation reactions, where the hydroxyethyl group is oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with reduced functional groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted nicotinic acid derivatives.
相似化合物的比较
Nicotinic acid: The parent compound, which lacks the 2-hydroxyethylamino group.
2-Aminoethanol: A precursor used in the synthesis of 2-[(2-Hydroxyethyl)amino]nicotinic acid.
2-[(2-Hydroxyethyl)amino]benzoic acid: A structurally similar compound with a benzoic acid core instead of nicotinic acid.
Uniqueness: 2-[(2-Hydroxyethyl)amino]nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-(2-hydroxyethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-5-4-10-7-6(8(12)13)2-1-3-9-7/h1-3,11H,4-5H2,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLDWPXYMRSICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223491 | |
| Record name | 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-27-8 | |
| Record name | 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1441037.png)


![3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441041.png)



![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)



